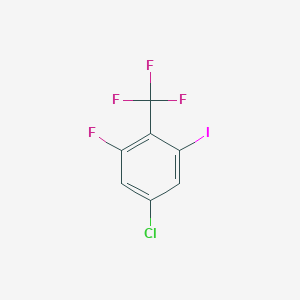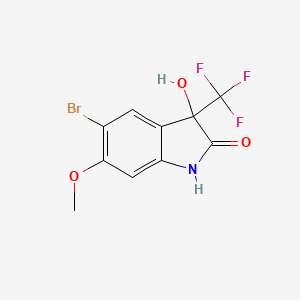
(S)-4-(1-Aminopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminopropyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group and a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with aniline, which is a simple aromatic amine.
Alkylation: Aniline undergoes alkylation with a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like sodium hydroxide. This step introduces the propyl group to the aniline.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-4-(1-Aminopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
(S)-4-(1-Aminopropyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (S)-4-(1-Aminopropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
4-(1-Aminopropyl)aniline: The non-chiral version of (S)-4-(1-Aminopropyl)aniline.
N-Methyl-4-(1-Aminopropyl)aniline: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the propylamine chain also provides additional sites for chemical modification, enhancing its versatility in various applications.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
4-[(1S)-1-aminopropyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3/t9-/m0/s1 |
InChIキー |
IYWMAXHBPYOXNJ-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](C1=CC=C(C=C1)N)N |
正規SMILES |
CCC(C1=CC=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
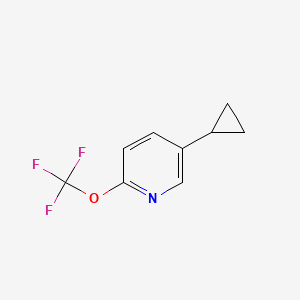
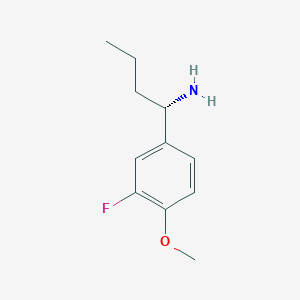

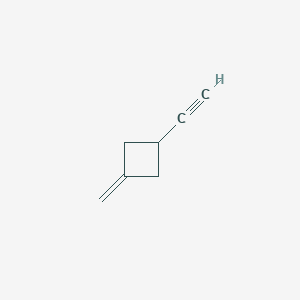
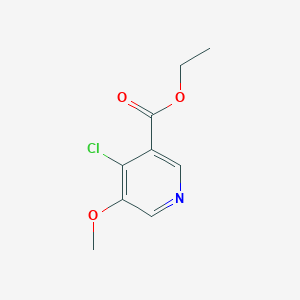
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
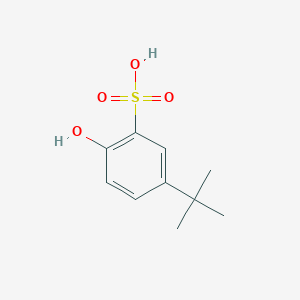
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)

